{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile, also known as MPTP, is a synthetic compound that has been extensively studied in scientific research. MPTP is a potent neurotoxin that has been used to induce Parkinson's disease in animal models and has been linked to the development of Parkinson's disease in humans.
Wirkmechanismus
The mechanism of action of {4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile involves its metabolism by MAO-B to form MPP+, which is then taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This results in oxidative stress and ultimately, cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily due to its ability to selectively destroy dopaminergic neurons in the substantia nigra. This results in a loss of dopamine production, leading to the characteristic motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. This compound has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the pathogenesis of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile has several advantages as a tool for inducing Parkinson's disease in animal models. It is a potent neurotoxin that produces a reproducible and selective loss of dopaminergic neurons in the substantia nigra. Additionally, this compound-induced Parkinson's disease closely resembles the human disease in terms of its motor symptoms and neuropathology. However, there are also several limitations to using this compound in lab experiments. It is a highly toxic compound that requires careful handling and disposal. Additionally, its neurotoxic effects are irreversible, making it difficult to study the early stages of Parkinson's disease.
Zukünftige Richtungen
For research include identifying the molecular mechanisms underlying {4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile-induced neurotoxicity, developing new therapies, and investigating its potential role in the development of Parkinson's disease in humans.
Synthesemethoden
{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form 4-methoxybenzylidene malononitrile. This intermediate is then reacted with 2-pyridinylthiomethyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile has been extensively used in scientific research as a tool to induce Parkinson's disease in animal models. The neurotoxic effects of this compound are due to its ability to be metabolized by monoamine oxidase-B (MAO-B) to form the neurotoxin MPP+, which selectively destroys dopaminergic neurons in the substantia nigra of the brain. This results in a loss of dopamine production, leading to the characteristic motor symptoms of Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[[4-methoxy-2-(pyridin-2-ylsulfanylmethyl)phenyl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-21-16-6-5-14(8-13(10-18)11-19)15(9-16)12-22-17-4-2-3-7-20-17/h2-9H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXILUICPKDVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C#N)CSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196783 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.